molecular formula C16H13ClN2O2 B13955750 (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol CAS No. 1009620-98-7

(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol

Cat. No.: B13955750
CAS No.: 1009620-98-7
M. Wt: 300.74 g/mol
InChI Key: WMGZNUMLQHCDJW-UHFFFAOYSA-N
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Description

(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is a chemical compound that features a unique structure combining a chloromethyl group, an oxadiazole ring, and a diphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol typically involves the reaction of 5-(chloromethyl)-1,2,4-oxadiazole with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chloromethyl group.

Scientific Research Applications

(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)methanol
  • (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenylmethanol
  • (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)benzylmethanol

Uniqueness

(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is unique due to the presence of both the oxadiazole ring and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.

Properties

CAS No.

1009620-98-7

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-diphenylmethanol

InChI

InChI=1S/C16H13ClN2O2/c17-11-14-18-15(19-21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2

InChI Key

WMGZNUMLQHCDJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=N3)CCl)O

Origin of Product

United States

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